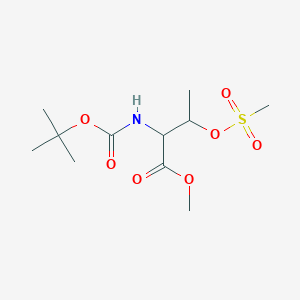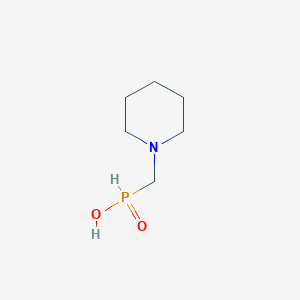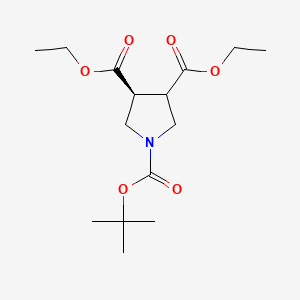![molecular formula C9H18N2O2S B7988185 (R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide](/img/structure/B7988185.png)
(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide is a synthetic organic compound that features a butanethioamide backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thioamide: The protected amine is then reacted with a thioamide precursor, such as a thioamide ester or thioamide chloride, under appropriate conditions to form the desired butanethioamide.
Industrial Production Methods
Industrial production of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Trifluoroacetic acid for Boc deprotection
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Free amines, substituted derivatives
科学的研究の応用
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, serving as a building block for the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid: Similar structure but with a carboxylic acid group instead of a thioamide.
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanol: Similar structure but with an alcohol group instead of a thioamide.
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanone: Similar structure but with a ketone group instead of a thioamide.
Uniqueness
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to its analogs with carboxylic acid, alcohol, or ketone groups. The thioamide group can participate in unique oxidation and reduction reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl N-[(2R)-4-amino-4-sulfanylidenebutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-6(5-7(10)14)11-8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H2,10,14)(H,11,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWLAQLAPCVFC-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=S)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=S)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B7988102.png)
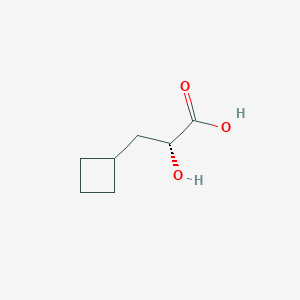
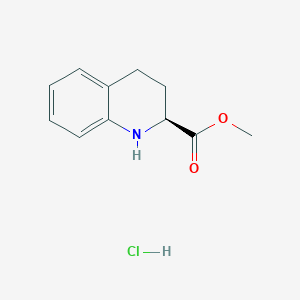
![4-chloro-3H-pyrimido[4,5-b]indole](/img/structure/B7988122.png)

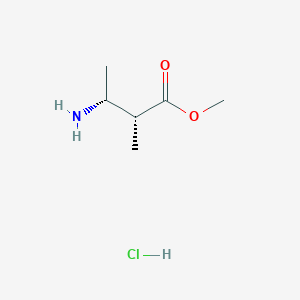
![TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID](/img/structure/B7988134.png)
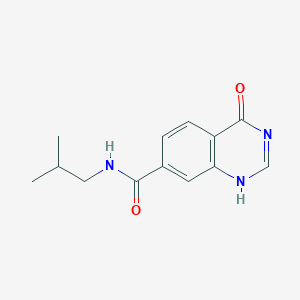
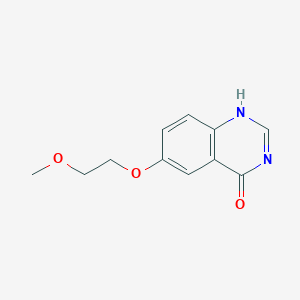
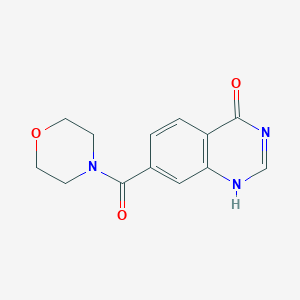
![Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate](/img/structure/B7988178.png)
